Product packaging for 5-Bromo-1-isobutyl-1H-pyrazole(Cat. No.:CAS No. 1427012-49-4)

5-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B2653117
CAS No.: 1427012-49-4
M. Wt: 203.083
InChI Key: YUWRPYZOXLGDTB-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Core in Contemporary Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern chemical science. advtechind.commdpi.com This structural motif is not merely a synthetic curiosity; it is a prevalent scaffold in a multitude of functional molecules. mdpi.com Pyrazole derivatives are recognized for their wide array of biological activities, which has led to their extensive use in medicinal chemistry and drug discovery. advtechind.comencyclopedia.pub Compounds incorporating the pyrazole core have been developed as anti-inflammatory, anticancer, and antifungal agents.

Beyond pharmaceuticals, pyrazoles are integral to the agrochemical industry, where they are used in the manufacturing of pesticides and herbicides. researchgate.net Their unique electronic and coordination properties also make them valuable in materials science for creating conductive polymers and other advanced materials. The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to suit specific applications. encyclopedia.pub This adaptability ensures that pyrazole and its derivatives remain a subject of intense research and development. mdpi.com

The Influence of Halogenation on Pyrazole Reactivity and Structure

The introduction of halogen atoms, such as bromine, onto the pyrazole core significantly alters its chemical reactivity and electronic properties. Halogenation is a key synthetic strategy for creating versatile chemical intermediates. encyclopedia.pub The carbon-halogen bond serves as a reactive handle for a variety of subsequent chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

Positioning of 5-Bromo-1-isobutyl-1H-pyrazole within the Landscape of N-Substituted Bromopyrazoles

This compound is a member of the broad class of N-substituted bromopyrazoles. This class is characterized by two key structural features: a bromine atom on the pyrazole ring and a substituent attached to one of the ring's nitrogen atoms. The nature of the N-substituent plays a critical role in determining the compound's physical and chemical properties.

In this specific molecule, the substituent at the N1 position is an isobutyl group. This alkyl group is non-aromatic and imparts a degree of lipophilicity to the molecule, which can influence its solubility and how it interacts with biological systems. The branched nature of the isobutyl group also introduces specific steric bulk near the N1 position, which can be compared to other N-alkyl pyrazoles like the N-isopropyl or N-propyl analogs. For instance, branched substituents like the isopropyl group in a related compound, 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid, can reduce the molecular surface area, leading to weaker intermolecular forces and a lower boiling point compared to their linear propyl counterparts. The combination of the N1-isobutyl group and the C5-bromo atom makes this compound a specific building block for synthesizing more complex, functionalized pyrazole derivatives.

Compound Data

The following tables provide available identification and property information for this compound.

Table 1: Compound Identification This table contains basic identifiers for this compound.

IdentifierValue
Compound Name This compound
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol advtechind.com
MDL Number MFCD23134839 advtechind.com

Table 2: Physicochemical Properties Specific experimental data for this compound is not widely available in published literature. The properties of its close structural analog, 5-Bromo-1-isopropyl-1H-pyrazole, are often used for estimation. The isopropyl analog is documented as a solid. sigmaaldrich.com

PropertyValue/Information
Physical Form Expected to be a solid at room temperature, based on analogs. sigmaaldrich.com
SMILES String CC(C)CN1C=CC(Br)=N1
InChI Key ZDWRWQACCYVKPZ-UHFFFAOYSA-N

Table 3: Spectroscopic Data Analysis Experimental spectroscopic data for this compound is not readily found in peer-reviewed sources. However, the expected characteristics for its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogs. chemicalbook.com

SpectrumExpected Features
¹H NMR Signals corresponding to the isobutyl group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen). Two distinct signals in the aromatic region for the two protons on the pyrazole ring (at C3 and C4).
¹³C NMR Signals for the four unique carbons of the isobutyl group. Three signals for the pyrazole ring carbons, with the carbon bearing the bromine atom (C5) being significantly shifted.
Mass Spectrometry The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrN2 B2653117 5-Bromo-1-isobutyl-1H-pyrazole CAS No. 1427012-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRPYZOXLGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427012-49-4
Record name 5-bromo-1-(2-methylpropyl)-1H-pyrazole
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Synthetic Methodologies for 5 Bromo 1 Isobutyl 1h Pyrazole

Overview of Pyrazole (B372694) Ring Construction Strategies

The formation of the pyrazole heterocycle is a cornerstone of organic synthesis, with several robust methods having been established. These strategies primarily revolve around the reaction of a three-carbon component with a hydrazine derivative.

Cyclocondensation reactions represent the most traditional and widely used method for pyrazole synthesis. mdpi.comnih.gov This approach involves the reaction of a 1,3-dielectrophilic species with hydrazine or its derivatives. mdpi.comresearchgate.net

Key strategies include:

Reaction of 1,3-Diketones: The condensation of 1,3-dicarbonyl compounds with hydrazines is a classic and straightforward method for preparing polysubstituted pyrazoles. mdpi.combeilstein-journals.org The reaction typically proceeds rapidly, although with unsymmetrical diketones, it can lead to a mixture of regioisomers. mdpi.com

Reaction of α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov

Reactions involving β-Enaminones: Related compounds like β-enaminones also serve as effective three-carbon synthons for cyclocondensation with hydrazines. mdpi.com

For the synthesis of a 5-bromo-pyrazole precursor, a starting material containing a bromine atom at the appropriate position would be necessary. For instance, a brominated 1,3-dicarbonyl compound could be reacted with a hydrazine.

Table 1: Examples of Cyclocondensation Precursors for Pyrazole Synthesis

1,3-Dielectrophile Type Hydrazine Source Resulting Intermediate/Product Reference
1,3-Diketone Hydrazine Hydrate Substituted Pyrazole mdpi.com
α,β-Unsaturated Ketone Phenylhydrazine Pyrazoline (requires oxidation) nih.gov
β-Enaminone Sulfonyl Hydrazine Substituted Pyrazole mdpi.com

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. acs.org MCRs can generate substituted pyrazoles by combining starting materials that form the 1,3-dielectrophile in situ before cyclizing with a hydrazine. beilstein-journals.org Various MCRs have been developed for the synthesis of pyrazole derivatives, including those that yield pyrazole-4-carboxylates and fused pyranopyrazoles. beilstein-journals.org

A potential MCR route to a precursor for 5-Bromo-1-isobutyl-1H-pyrazole could involve the reaction of an aldehyde, a β-ketoester, and isobutylhydrazine, followed by a subsequent bromination step if a bromine source is not included in the initial reaction.

Modern synthetic methods increasingly employ transition metals to catalyze the formation of pyrazole rings, often with high efficiency and selectivity. mdpi.com These methods provide alternative pathways that can overcome the limitations of classical condensation reactions, such as poor regioselectivity. mdpi.com

Notable transition metal-catalyzed strategies include:

[3+2] Cycloadditions: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile. For instance, diazo compounds can react with alkynes in a [3+2] cycloaddition to form the pyrazole ring. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been used in oxidative [3+2] cycloaddition strategies to prepare multi-substituted pyrazoles from hydrazines and alkynoates. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts can be used for the synthesis of trisubstituted pyrazoles via oxidative carbonylation. orientjchem.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in cascade addition-cyclization reactions to synthesize pyrazoles. nih.gov

Transition-Metal-Free Iodocyclization: In some cases, transition metals can be avoided altogether. For example, 5-functionalized-4-iodo-1-tosylpyrazoles can be synthesized from N-propargyl-N′-tosylhydrazines and iodine. nih.gov

These methods offer access to a wide variety of substituted pyrazoles by functionalizing the ring during its formation. researchgate.netrsc.org

Introduction of the Isobutyl Substituent at the N-1 Position

Once the 5-bromopyrazole core is formed, the isobutyl group is introduced onto one of the ring's nitrogen atoms. This step is critical as unsymmetrically substituted pyrazoles, such as 5-bromopyrazole, present two non-equivalent nitrogen atoms, leading to potential regioselectivity issues.

N-alkylation is the most common method for introducing an alkyl substituent onto the pyrazole ring. mdpi.com The reaction typically involves deprotonating the pyrazole with a base, followed by the addition of an alkylating agent, such as isobutyl bromide or isobutyl iodide. mdpi.com

The primary challenge in the N-alkylation of a 3(5)-substituted pyrazole is controlling the regioselectivity. The reaction can produce a mixture of two regioisomers: the N-1 and N-2 alkylated products. sci-hub.st The outcome is influenced by several factors:

Steric Hindrance: The size of the substituent on the pyrazole ring and the alkylating agent are major determinants of regioselectivity. A bulky substituent at the C-5 position (like the bromo group) will sterically hinder the adjacent N-1 position, potentially favoring alkylation at the more accessible N-2 position. Conversely, a bulky alkylating agent may favor substitution at the less hindered nitrogen. sci-hub.stsci-hub.se Studies have shown that a bulky group at the C-3 position can effectively direct alkylation to the N-1 position. sci-hub.se

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N-1 to N-2 isomers. sci-hub.st For example, using potassium carbonate in DMSO has been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles. acs.org

Electronic Effects: The electronic properties of the substituent on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

Factor Influence on N-1 vs. N-2 Alkylation Example Reference
Steric Hindrance (C-3/C-5 Substituent) A bulky group can block the adjacent nitrogen, directing the alkyl group to the other nitrogen. A tert-butyl group at C-3 directs alkylation to N-1. sci-hub.se
Steric Hindrance (Alkylating Agent) A bulky alkylating agent may prefer the less sterically crowded nitrogen atom. The use of sterically demanding isobutene resulted in regioselective alkylation. sci-hub.se
Base/Solvent System The reaction conditions can alter the nucleophilicity and accessibility of the nitrogen atoms. K₂CO₃ in DMSO has been used for regioselective N1-alkylation. acs.org

Achieving high selectivity in N-alkylation is a significant goal in synthetic chemistry. While traditional methods often yield mixtures, advanced techniques can provide a single, desired isomer.

Enzymatic Alkylation: A highly selective method for pyrazole N-alkylation involves the use of engineered enzymes. nih.govnih.gov A two-enzyme cascade system has been developed where one enzyme generates a non-natural analogue of the S-adenosyl-l-methionine cosubstrate from a haloalkane (like isobutyl iodide), and a second engineered methyltransferase transfers the alkyl group to the pyrazole. nih.gov This biocatalytic approach has demonstrated the ability to achieve unprecedented regioselectivity (>99%) for pyrazole alkylation, offering a powerful tool for overcoming the challenge of isomeric mixtures. nih.govnih.gov

Stereoselective Methods: While the isobutyl group itself is achiral, stereoselectivity becomes important when dealing with chiral pyrazoles or chiral alkylating agents. For instance, an asymmetric aza-Michael reaction of pyrazole with α,β-unsaturated ketones, catalyzed by a cinchona-based phase-transfer catalyst, has been developed for preparing chiral N-substituted pyrazoles with excellent enantioselectivities. researchgate.net Similarly, regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles can be achieved through Michael addition reactions, where the stereochemical outcome can be controlled by the presence or absence of a silver carbonate catalyst. nih.gov These examples highlight the potential for controlling stereochemistry in more complex N-functionalized pyrazoles.

Selective Bromination at the C-5 Position of the Pyrazole Ring

Achieving selective bromination at the C-5 position of a 1-substituted pyrazole requires careful consideration of the inherent reactivity of the pyrazole ring. The electronic distribution of the ring generally makes the C-4 position the most susceptible to electrophilic attack. Consequently, direct bromination often yields the 4-bromo isomer as the major product, necessitating more nuanced synthetic approaches to achieve C-5 substitution.

Direct electrophilic bromination of 1-isobutyl-1H-pyrazole is challenging due to the regiochemical preferences of the pyrazole nucleus. In electrophilic aromatic substitution reactions, the C-4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site of attack for electrophiles like bromine. researchgate.net Reactions with common brominating agents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) typically lead to the formation of 4-bromo-1-isobutyl-1H-pyrazole as the primary product.

To achieve direct C-5 bromination, the C-4 position would generally need to be blocked by a pre-existing substituent. researchgate.net Without a directing or blocking group, obtaining this compound in high yield through direct electrophilic attack is generally not a viable synthetic route. While various reagents are known to effect the bromination of aromatic heterocycles, including NBS in solvents like DMF which can influence selectivity, methods that override the intrinsic reactivity of the pyrazole ring are typically required for C-5 functionalization. missouri.edu

Given the challenges of direct C-5 bromination, indirect methods that rely on the modification of specifically designed precursors are the most effective and widely employed strategies. These routes offer excellent control over regioselectivity.

Directed Deprotonation-Bromination

A highly effective strategy for C-5 functionalization is based on the greater acidity of the C-5 proton compared to other protons on the pyrazole ring. The proton at the C-5 position can be selectively abstracted by a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This deprotonation generates a 5-lithiopyrazole intermediate. This nucleophilic intermediate can then be "trapped" by an electrophilic bromine source to yield the desired 5-bromo product with high regioselectivity. This method, an example of directed ortho-metalation, effectively circumvents the normal rules of electrophilic substitution. nih.gov

The general sequence is as follows:

Deprotonation: 1-isobutyl-1H-pyrazole is treated with n-BuLi in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (typically -78 °C) to form 1-isobutyl-1H-pyrazol-5-yllithium.

Bromination: The resulting organolithium species is quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the C-5 position.

This approach has been successfully used to prepare a variety of 5-halopyrazoles with excellent yields and complete regiocontrol. nih.govnih.gov

Synthesis via a 5-Hydroxypyrazole Intermediate

Another robust indirect method involves the construction of the pyrazole ring with a functional group at the C-5 position that can later be converted to a bromine atom. A common precursor is a 5-hydroxypyrazole (which exists in tautomeric equilibrium with the 5-pyrazolone form).

The synthesis typically proceeds in two stages:

Ring Formation: A 1,3-dicarbonyl compound equivalent, such as a β-ketoester, is condensed with isobutylhydrazine. This cyclocondensation reaction forms the 1-isobutyl-5-hydroxy-1H-pyrazole ring system. researchgate.netmdpi.com

Dehydroxyhalogenation: The hydroxyl group of the 5-hydroxypyrazole is then converted to a bromine atom. This transformation can be accomplished using standard halogenating reagents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). This dehydroxyhalogenation step provides the target 5-bromo derivative.

This strategy offers unambiguous regiocontrol as the substitution pattern is determined during the initial ring-forming condensation reaction.

The control of regioselectivity in the halogenation of 1-substituted pyrazoles is dictated by the interplay of electronic effects and the synthetic methodology employed.

Electronic Factors: The pyrazole ring is an electron-rich heterocycle. The nitrogen atom at the N-2 position exerts a pyridine-like electron-withdrawing inductive effect, while the N-1 nitrogen atom has a pyrrole-like electron-donating resonance effect. The combination of these effects results in the C-4 position having the highest electron density, making it the kinetic site for electrophilic attack. researchgate.net

Directed Metalation: The directed deprotonation (lithiation) at the C-5 position is a powerful tool to override the inherent electronic preference for C-4 substitution. The N-1 nitrogen atom's lone pair is thought to coordinate with the lithium base, directing the deprotonation to the adjacent C-5 position. This kinetically controlled process at low temperatures provides a nucleophilic C-5 center that reacts selectively with the bromine electrophile. nih.gov

Precursor-Based Control: Building the pyrazole ring from acyclic precursors with the desired substitution pattern pre-installed offers absolute regiochemical control. The cyclocondensation reaction to form a 5-hydroxypyrazole, for instance, fixes the position of the functional group that will ultimately become the bromine atom, thereby avoiding any issues of isomeric mixtures during the halogenation step.

Optimization of Synthetic Pathways for this compound

The optimization of any synthetic route to this compound involves the careful selection of reaction conditions, potential catalysts, and efficient purification methods to maximize yield and purity.

For the most viable indirect synthetic routes, specific reaction conditions are critical for success.

The directed deprotonation-bromination pathway is highly dependent on reaction parameters. The use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents (e.g., dry THF) is essential to prevent the highly reactive organolithium intermediate from being quenched by moisture or oxygen. Temperature control is paramount; the deprotonation is typically performed at -78 °C to ensure kinetic control and prevent side reactions. A slight excess of n-butyllithium is often used to ensure complete deprotonation of the starting material.

Table 1: Typical Reaction Conditions for C-5 Lithiation-Bromination of 1-Substituted Pyrazoles.
ParameterConditionRationale
Basen-Butyllithium (n-BuLi)Strong base required for selective C-5 deprotonation.
SolventAnhydrous Tetrahydrofuran (THF)Aprotic solvent that is stable to the strong base at low temperatures.
Temperature-78 °CEnsures kinetic control of deprotonation and stability of the lithiated intermediate. nih.gov
AtmosphereInert (Argon or Nitrogen)Prevents quenching of the organolithium intermediate by H₂O or O₂.
Bromine SourceBr₂, CBr₄, or 1,2-dibromoethaneElectrophilic source to trap the C-5 anion.

For the dehydroxyhalogenation route, the initial condensation to form the 1-isobutyl-5-hydroxypyrazole precursor is often carried out by refluxing the reactants in a protic solvent like methanol or ethanol. researchgate.net The subsequent conversion of the hydroxyl group to bromide using a reagent like POBr₃ typically requires heating, often without a solvent or in a high-boiling inert solvent. This pathway is generally uncatalyzed.

While transition-metal-catalyzed C-H functionalization is a modern approach for creating C-C and C-heteroatom bonds in pyrazoles, specific and efficient catalytic systems for the direct C-5 bromination of simple 1-alkylpyrazoles are not as well-established as the classic organolithium chemistry. rsc.org

Maximizing the yield of this compound requires minimizing side reactions and optimizing product recovery.

For the lithiation route, yields are enhanced by the strict exclusion of water and air, the use of freshly titrated n-BuLi, and ensuring the reaction temperature does not rise prematurely. Analogous syntheses for 5-iodopyrazoles report yields in the range of 65-89%, suggesting that high yields are achievable for the bromo-analogue under optimized conditions. nih.gov For the precursor route, yields for the initial condensation to form 5-hydroxypyrazoles can vary but are often in the 50-85% range. researchgate.net

Table 2: Reported Yields for Key Steps in Indirect C-5 Halogenation of Pyrazoles.
Synthetic RouteKey StepReported Yield RangeReference Compound Type
Directed Deprotonation-HalogenationLithiation and trapping with I₂65-89%1-Aryl-3-CF₃-5-iodo-pyrazoles nih.gov
Precursor ModificationCondensation to form 5-hydroxypyrazole48-83%1-Substituted 3-aminoethyl-5-hydroxypyrazoles researchgate.net

Purification of the final product typically involves a standard aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction of the product into an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. researchgate.net The combined organic layers are then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. Final purification is commonly achieved through one of the following methods:

Column Chromatography: Flash chromatography on silica gel is a very common and effective method for separating the desired 5-bromo isomer from any unreacted starting material or potential side products.

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method for larger scale preparations.

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide highly pure material. For basic compounds like pyrazoles, purification can sometimes be facilitated by forming a crystalline acid addition salt (e.g., hydrochloride), which is then isolated and neutralized to regenerate the pure free base. google.com

Scalability Assessments for Preparative Synthesis

The preparative synthesis of this compound on an industrial scale hinges on the successful scale-up of its constituent synthetic steps. The primary considerations for scalability include reaction vessel capacity, heat and mass transfer, reagent addition rates, process safety, and downstream processing, including product isolation and purification.

A key challenge in scaling up chemical syntheses is the change in the surface-area-to-volume ratio, which can significantly impact heat transfer and mixing efficiency. What works well on a laboratory scale may require substantial process engineering to be viable at the pilot plant or industrial scale.

Hypothetical Two-Step Synthesis Route for Scalability Assessment:

Step 1: Synthesis of 1-isobutyl-1H-pyrazole: This step would likely involve the condensation reaction between isobutylhydrazine and a suitable 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. mdpi.comnih.gov This reaction is a cornerstone of pyrazole chemistry due to its reliability and the general availability of the starting materials.

Step 2: Regioselective Bromination: The subsequent step would be the bromination of the 1-isobutyl-1H-pyrazole intermediate to introduce the bromine atom at the 5-position of the pyrazole ring.

Scalability of Step 1: Synthesis of 1-isobutyl-1H-pyrazole

The condensation of hydrazines with 1,3-dicarbonyls is a well-established and frequently scaled reaction in the chemical industry. nih.gov

Raw Materials: Isobutylhydrazine and the 1,3-dicarbonyl precursor are generally accessible in bulk quantities. The choice of the dicarbonyl component (e.g., malondialdehyde or its synthetic equivalents) will influence cost and availability.

Reaction Conditions: These reactions are often carried out in standard reactors at moderate temperatures, which simplifies the engineering requirements for scale-up. The reaction can be run in common industrial solvents.

Process Control: Key parameters to monitor during scale-up include temperature (due to the exothermic nature of the condensation), pH, and reaction time to ensure complete conversion and minimize side-product formation.

Work-up and Isolation: The work-up typically involves extraction and distillation, which are standard unit operations in industrial chemical production.

Scalability of Step 2: Regioselective Bromination

The bromination of N-substituted pyrazoles presents a more significant challenge in terms of scalability, primarily due to the handling of bromine and the need for precise control to achieve the desired regioselectivity.

Regioselectivity: Achieving selective bromination at the 5-position of a 1-alkylpyrazole can be challenging. The electronic properties of the pyrazole ring generally favor electrophilic substitution at the 4-position. Directing the bromination to the 5-position might require specific reaction conditions, such as the choice of solvent and temperature, or the use of a directing group that is later removed. The need for such control can add complexity and cost to the scaled-up process.

Thermal Management: Bromination reactions are often exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and the formation of over-brominated or other undesirable byproducts. This necessitates reactors with efficient cooling systems and careful control of the addition rate of the brominating agent.

Modern approaches such as flow chemistry are being increasingly explored for the synthesis of pyrazoles to address some of the challenges of traditional batch processing. nih.gov Flow chemistry offers enhanced control over reaction parameters, improved safety profiles, and can be more readily scaled by extending the operation time rather than increasing the reactor volume. nih.gov

Below is a data table summarizing the key considerations for the scalability of the proposed synthetic route for this compound.

Parameter Step 1: Pyrazole Formation Step 2: Bromination
Reaction Type Condensation (Knorr Synthesis)Electrophilic Aromatic Substitution
Key Reagents Isobutylhydrazine, 1,3-Dicarbonyl compound1-isobutyl-1H-pyrazole, Brominating agent (e.g., NBS)
Scalability Advantages Well-established reaction, moderate conditions, standard equipment.Can be performed with manageable reagents like NBS.
Scalability Challenges Potential for regioisomer formation depending on the dicarbonyl.Handling of hazardous brominating agents, control of regioselectivity, management of exotherms.
Safety Considerations Handling of hydrazine derivatives.Handling of corrosive and reactive bromine or brominating agents. Potential for runaway reactions.
Process Optimization Control of temperature and pH to maximize yield and purity.Precise control of stoichiometry, temperature, and reaction time to ensure regioselectivity.
Downstream Processing Standard extraction and distillation.Quenching of excess brominating agent, separation of byproducts, and purification of the final product.

Chemical Reactivity and Derivatization of 5 Bromo 1 Isobutyl 1h Pyrazole

Reactivity at the C-5 Bromine Atom

The bromine atom at the C-5 position of the pyrazole (B372694) ring is the primary site for functionalization through various substitution and coupling reactions. The inherent electron-deficient nature of the C-5 carbon, influenced by the adjacent nitrogen atoms, facilitates its reaction with nucleophiles and its participation in metal-catalyzed cross-coupling processes. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for the functionalization of 5-Bromo-1-isobutyl-1H-pyrazole. In this type of reaction, a nucleophile replaces the bromine atom on the aromatic pyrazole ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. nih.govyoutube.com The pyrazole ring itself is considered electron-deficient, which inherently activates the C-5 position towards nucleophilic attack. While SNAr reactions are well-documented for various electron-poor heteroaromatic halides, specific studies detailing this reaction for this compound are not extensively reported. acs.orgyoutube.com However, the electronic properties of the pyrazole core suggest that reactions with strong nucleophiles, such as alkoxides, thiolates, or amines under forcing conditions, are mechanistically feasible to yield the corresponding substituted pyrazoles.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and the bromine atom at the C-5 position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This makes it a highly versatile method for introducing new aryl, heteroaryl, or alkyl groups at the C-5 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.orgorganic-chemistry.org This method allows for the direct installation of an alkynyl group onto the C-5 position of the pyrazole ring, yielding 5-alkynyl-1-isobutyl-1H-pyrazoles, which are valuable intermediates for further synthetic elaborations. researchgate.netyoutube.com

Stille Coupling: The Stille reaction couples the bromopyrazole with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. libretexts.orgyoutube.com This reaction offers a broad scope for introducing various organic moieties at the C-5 position, although the toxicity of the organotin compounds and their byproducts is a notable drawback. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Overview of C-C Cross-Coupling Reactions for 5-Bromopyrazoles
ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct
Suzuki-MiyauraBoronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃5-R-1-isobutyl-1H-pyrazole
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuIEt₃N, piperidine5-(R-C≡C)-1-isobutyl-1H-pyrazole
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, Pd₂(dba)₃Not always required5-R-1-isobutyl-1H-pyrazole

Beyond C-C bond formation, the C-5 bromine atom is a substrate for palladium-catalyzed reactions that form carbon-heteroatom bonds, such as the Buchwald-Hartwig amination and etherification.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a robust method for forming C-N bonds by coupling aryl halides with amines. This reaction has been successfully applied to nitrogen-containing heterocycles, including bromopyrazoles. nih.gov Studies have shown that using specialized palladium precatalysts and bulky biarylphosphine ligands allows for the efficient coupling of various primary and secondary amines with bromopyrazoles under mild conditions, providing access to a wide range of 5-amino-1-isobutyl-1H-pyrazole derivatives. nih.govresearchgate.net

Palladium-Catalyzed Etherification: Analogous to the C-N coupling, the Buchwald-Hartwig etherification allows for the formation of C-O bonds by coupling aryl halides with alcohols or phenols. This reaction provides a direct route to aryl ethers. While less commonly reported for bromopyrazole substrates compared to amination, this methodology represents a viable synthetic strategy for preparing 5-alkoxy- or 5-aryloxy-1-isobutyl-1H-pyrazole derivatives from the corresponding alcohols and phenols. berkeley.edu

Table 2: C-N and C-O Cross-Coupling Reactions for 5-Bromopyrazoles
ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ / Biarylphosphine LigandNaOtBu, K₃PO₄5-Amino-pyrazole
Buchwald-Hartwig EtherificationAlcohol/Phenol (R-OH)Pd(OAc)₂ / Biarylphosphine LigandNaOtBu, Cs₂CO₃5-Alkoxy/Aryloxy-pyrazole

Transformations Involving the Pyrazole Nitrogen Atoms

With the N-1 position occupied by an isobutyl group, the remaining reactive site on the pyrazole heterocycle is the sp²-hybridized nitrogen atom at the N-2 position. This "pyridine-like" nitrogen possesses a lone pair of electrons that can engage in reactions with electrophiles and coordinate to metal centers. nih.gov

The N-2 nitrogen of 1-substituted pyrazoles is basic and nucleophilic, making it susceptible to attack by electrophiles. A common example of this reactivity is quaternization, where the pyrazole reacts with an alkylating agent, such as an alkyl halide, to form a quaternary pyrazolium (B1228807) salt. researchgate.netgoogle.com This reaction introduces a positive charge to the pyrazole ring and modifies its electronic properties and solubility. The quaternization is typically achieved by heating the N-substituted pyrazole with an excess of the alkylating agent. researchgate.net The stability of the resulting pyrazolium salt can vary, and dealkylation can sometimes occur under the reaction conditions. researchgate.net

Pyrazole and its derivatives are widely recognized as effective ligands in coordination chemistry. researchgate.net The N-2 nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. As a monodentate ligand, it can bind to a variety of transition metals. The steric and electronic properties of the ligand, influenced by the isobutyl group at N-1 and the bromine atom at C-5, can affect the stability, geometry, and reactivity of the resulting metal complex. These complexes have potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.net

Table 3: Common Metal Ions in Pyrazole Coordination Chemistry
Metal IonTypical Coordination Geometries
Copper (Cu²⁺, Cu⁺)Square planar, Tetrahedral, Octahedral
Zinc (Zn²⁺)Tetrahedral, Octahedral
Palladium (Pd²⁺)Square planar
Platinum (Pt²⁺)Square planar
Rhodium (Rh³⁺)Octahedral
Ruthenium (Ru²⁺, Ru³⁺)Octahedral

Chemical Modifications at the Isobutyl Side Chain

The isobutyl group attached to the N1 position of the pyrazole ring is a saturated alkyl chain and is generally less reactive than the aromatic ring itself. However, it can undergo transformations typical of alkanes, particularly radical reactions, or modifications if activating functional groups are introduced.

Oxidation and Reduction Reactions

The pyrazole ring is generally resistant to oxidation, whereas alkyl side chains can be oxidized. mdpi.comnih.gov The isobutyl group on this compound, being a simple alkyl chain, would require strong oxidizing agents to react. Direct oxidation might lead to a mixture of products, including hydroxylation at the tertiary carbon to form a tert-butyl alcohol derivative or cleavage of the C-C bonds under harsh conditions.

Conversely, the isobutyl group is a fully saturated hydrocarbon chain and is therefore not susceptible to reduction under standard chemical conditions. Reduction reactions would typically target other parts of a molecule, such as unsaturated bonds or reducible functional groups, which are absent in this side chain.

Functional Group Interconversions

Functional group interconversions on the isobutyl side chain would first necessitate the introduction of a functional group, typically through radical halogenation. Under UV light or with a radical initiator, the isobutyl group could be halogenated, preferentially at the tertiary C-H bond due to the greater stability of the resulting tertiary radical. This would yield 5-Bromo-1-(2-halo-2-methylpropyl)-1H-pyrazole.

Once a halide is introduced, it can serve as a leaving group for various nucleophilic substitution reactions, enabling a wide range of functional group interconversions. For example, reaction with hydroxide (B78521) could yield the corresponding alcohol, while reaction with cyanide would introduce a nitrile group, which could be further hydrolyzed to a carboxylic acid or reduced to an amine. These transformations follow standard principles of organic synthesis for converting alkyl halides to other functional groups.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is an aromatic system and is generally stable. However, ring-opening can be induced under specific conditions. The use of a strong base can lead to deprotonation at the C3 position, which may initiate ring cleavage. mdpi.comnih.gov Additionally, certain substituted pyrazoles, such as 1H-pyrazol-5-amines, can undergo oxidative ring-opening to form azoalkene derivatives. researchgate.net Electrochemical oxidation has also been shown to cause ring cleavage in some 1H-pyrazoles. rawdatalibrary.net For this compound, such reactions would likely require forcing conditions due to the absence of activating groups like an amino substituent.

Rearrangement reactions of pyrazoles are also known, particularly under photochemical conditions. UV irradiation of substituted pyrazoles can lead to transposition of the ring atoms, often resulting in the formation of isomeric imidazoles through complex mechanistic pathways involving intermediates like diazabicyclopentenes. nih.govresearchgate.net Thermal rearrangements are also documented, such as the conversion of N-nitropyrazoles to C-nitropyrazoles. acs.org A Pt-catalyzed scholaris.cascholaris.ca sigmatropic rearrangement of N-propargylhydrazones is also a known pathway to form pyrazoles. organic-chemistry.org While these represent general reactivity patterns for the pyrazole class, specific studies on the rearrangement of 5-bromo-N-alkylpyrazoles are not extensively documented.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not widely available. However, investigations into related pyrazole systems provide insight into the likely reaction pathways, kinetics, and thermodynamics.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies on pyrazole chemistry often focus on their synthesis. For instance, the formation of pyrazoles via the oxidation-induced N-N coupling of diazatitanacycles has been investigated, revealing an inner-sphere coordination-induced oxidation mechanism. taylorfrancis.comrsc.org Photochemical rearrangements of pyrazoles to imidazoles are proposed to proceed through intermediates such as 1,5-diazabicyclo[2.1.0]hex-2-enes. nih.gov Theoretical studies on the ring-opening of pyrazaboles (boron-containing pyrazole dimers) by nucleophiles suggest that an SN2 mechanism is generally more favorable than an SN1 pathway. scholaris.cacdnsciencepub.com These studies highlight the types of intermediates and transition states that could be involved in transformations of the pyrazole core.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles can be applied. The kinetics of electrophilic substitution on the pyrazole ring, such as bromination, have been studied for the parent heterocycle and found to follow second-order kinetics. researchgate.net The rate of such reactions is influenced by the nature of the substituents on the ring.

The thermodynamic stability of the pyrazole ring is a key factor in its chemistry. Tautomerism in N-unsubstituted pyrazoles is a well-studied equilibrium, and its kinetic and thermodynamic aspects are known to be influenced by solvent effects and substituent patterns. mdpi.com Computational studies have been employed to understand the thermodynamics of pyrazole formation and reactivity. For instance, DFT calculations have been used to explore the reaction of pyrazaboles, providing insights into the stability of products and transition states. scholaris.ca Molecular modeling has also been used to predict the binding free energy of pyrazole derivatives with biological targets, combining calculations of van der Waals energy, electrostatic energy, and solvation energy. mdpi.com

Theoretical and Computational Studies on 5 Bromo 1 Isobutyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic properties and reactivity of 5-Bromo-1-isobutyl-1H-pyrazole. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for probing the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) can provide more accurate descriptions of electron correlation effects compared to standard DFT functionals. For substituted pyrazoles, ab initio calculations have been used to refine the understanding of substituent effects on tautomeric stability and electronic transitions. nih.gov In the case of this compound, ab initio calculations would be valuable in accurately predicting its ionization potential, electron affinity, and the nature of its low-lying excited states, providing a deeper understanding of its electronic behavior.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of the isobutyl group are critical determinants of the physical and chemical properties of this compound.

Conformational Preferences of the Isobutyl Group

The isobutyl group attached to the N1 position of the pyrazole (B372694) ring can adopt various conformations due to rotation around the C-N and C-C single bonds. The relative energies of these conformers dictate the conformational landscape of the molecule. While direct experimental or computational studies on the conformational preferences of the isobutyl group in this specific molecule are scarce, analysis of related 1-alkylpyrazoles suggests that steric hindrance between the isobutyl group and the bromine atom at the 5-position would play a significant role. It is anticipated that conformers that minimize this steric clash would be energetically favored. Computational modeling would be essential to precisely determine the rotational barriers and the population of each stable conformer at room temperature.

Tautomerism and Isomerization Pathways

For N-unsubstituted pyrazoles, tautomerism is a key feature. However, in this compound, the presence of the isobutyl group at the N1 position precludes the common annular tautomerism observed in N-H pyrazoles. Therefore, prototropic tautomerism is not a consideration for this molecule. Isomerization could potentially occur through other pathways, such as rearrangement of the substituents, but these would likely involve high-energy transition states and are not expected to be significant under normal conditions. Theoretical studies on related 5-bromopyrazoles have focused on their supramolecular chemistry rather than isomerization, suggesting that the substituted pyrazole ring is a stable scaffold. rsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of how a molecule is likely to interact with other chemical species.

Conceptual DFT provides a framework for defining and calculating various global reactivity descriptors. researchgate.net For this compound, these descriptors can be estimated based on the energies of the frontier molecular orbitals (HOMO and LUMO).

Reactivity DescriptorFormulaPredicted Influence of Substituents
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2The electron-donating isobutyl group will likely increase the chemical potential, indicating a greater tendency to donate electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)The HOMO-LUMO gap is a key indicator of chemical stability. The opposing electronic effects of the bromo and isobutyl groups will modulate this gap.
Global Electrophilicity (ω) ω = μ2 / (2η)This descriptor quantifies the ability of the molecule to accept electrons. The presence of the electronegative bromine atom may lead to a moderate electrophilicity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Interactive Data Table: Calculated Frontier Molecular Orbital Properties of this compound (Theoretical Data)

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)6.33

Note: This data is illustrative and based on general principles of computational chemistry for similar heterocyclic compounds.

The spatial distribution of the HOMO would likely be concentrated on the pyrazole ring, particularly the nitrogen atoms and the carbon atom bearing the bromine, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrazole ring, with a significant contribution from the C-Br bond, suggesting this area is susceptible to nucleophilic attack.

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govasrjetsjournal.org The MEP map displays different potential regions in color, where red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions. nih.gov

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. The area around the hydrogen atoms of the isobutyl group and, to a lesser extent, the bromine atom would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The bromine atom itself presents a region of interest, as it can exhibit "sigma-hole" bonding, where a region of positive potential exists along the extension of the C-Br bond, making it an unexpected site for nucleophilic interaction.

Computational Prediction of Reaction Mechanisms and Energetics

Computational methods are instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate. Its characterization is crucial for understanding the kinetics of a reaction. Computational chemistry allows for the location and characterization of transition state structures. For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the pyrazole ring, computational models can predict the geometry and energy of the transition states. Frequency calculations are performed to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products. Computational chemistry can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of the different possible reaction pathways. For this compound, reactions with nucleophiles could potentially occur at different positions on the pyrazole ring. By calculating the energy barriers for each possible pathway, the most likely product can be predicted. For instance, in a reaction with a nucleophile, computational studies could determine whether substitution at the C5 position (bearing the bromine) or addition to another part of the ring is more energetically favorable. rsc.org

Solvent Effects Modeling

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. rsc.org Computational models can account for solvent effects through implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. For reactions involving this compound, modeling solvent effects would be important for accurately predicting reaction outcomes, as the polarity of the solvent can stabilize or destabilize intermediates and transition states. mdpi.com For example, a polar solvent would be expected to stabilize charged intermediates, thereby lowering the activation energy for certain reaction pathways. researchgate.net

Spectroscopic and Structural Data for this compound Not Publicly Available

A thorough and extensive search of scientific literature, chemical databases, and supplier information has revealed no publicly available experimental spectroscopic and structural characterization data for the chemical compound This compound .

Despite targeted searches for Nuclear Magnetic Resonance (NMR) spectroscopy data, including 1H NMR, 13C NMR, and various 2D NMR techniques, as well as Mass Spectrometry (MS) data such as High-Resolution Mass Spectrometry (HRMS) and fragmentation patterns, no specific experimental results for this particular compound could be located.

The inquiry for detailed research findings necessary to construct an analysis of its proton and carbon environments, structural connectivity, exact mass, and fragmentation behavior did not yield any relevant publications or datasets. Information is available for analogous compounds, such as methyl and isopropyl derivatives of 5-bromopyrazole, but this information cannot be scientifically extrapolated to the isobutyl derivative with the required accuracy.

Consequently, the generation of a detailed article focusing solely on the spectroscopic and structural characterization of this compound, complete with the requested data tables and in-depth analysis, is not possible at this time due to the absence of the foundational scientific data.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules vibrate at specific frequencies, which are determined by the masses of the atoms and the strength of the bonds connecting them.

The pyrazole (B372694) ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations of the aromatic ring, typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected to produce strong bands in the 1600-1400 cm⁻¹ region. Furthermore, pyrazole ring deformation modes can be observed at lower frequencies, often around 600-700 cm⁻¹.

The isobutyl group attached at the N1 position will also present distinct vibrational signatures. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are anticipated in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups would appear in the 1470-1360 cm⁻¹ region.

The C-Br stretching vibration is a key feature for identifying the halogen substituent. This bond is expected to produce a characteristic absorption in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

An illustrative data table of expected vibrational frequencies for 5-Bromo-1-isobutyl-1H-pyrazole, based on general spectroscopic principles and data from related compounds, is provided below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyrazole RingC-H Stretch3100 - 3000
Isobutyl GroupC-H Stretch (CH₃, CH₂)2960 - 2850
Pyrazole RingC=C / C=N Stretch1600 - 1400
Isobutyl GroupC-H Bend (CH₃, CH₂)1470 - 1360
Pyrazole RingRing Deformation700 - 600
Carbon-BromineC-Br Stretch600 - 500

Note: This table represents expected values and may vary in an actual experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination

A significant aspect of the crystal structure of this compound would be the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in the 5-position of the pyrazole ring, with its region of positive electrostatic potential (the σ-hole), could form halogen bonds with electron-rich atoms such as the nitrogen atom of a neighboring pyrazole ring (C-Br···N).

Below is a hypothetical data table summarizing the potential crystallographic parameters for this compound, which would be determined through X-ray diffraction.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pna2₁
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
ZNumber of molecules per unit cell
Key Intermolecular Interactionse.g., Halogen bonding (C-Br···N), van der Waals forces

Note: This table illustrates the type of data obtained from an X-ray crystallographic study.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and bromine in this case) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's empirical formula to confirm its composition.

For this compound, the empirical formula is C₇H₁₁BrN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental analysis that yields percentages close to these theoretical values provides strong evidence for the purity and identity of the compound.

A comparison of theoretical and hypothetical experimental values is presented in the table below.

Element Theoretical % Hypothetical Experimental %
Carbon (C)41.40%41.35%
Hydrogen (H)5.46%5.50%
Bromine (Br)39.35%39.28%
Nitrogen (N)13.79%13.87%

Note: The experimental values are hypothetical and serve to illustrate the application of elemental analysis.

Advanced Applications and Role As a Chemical Synthon in Non Biological Research

Building Block for Complex Organic Synthesis

The molecular architecture of 5-Bromo-1-isobutyl-1H-pyrazole, featuring a reactive bromine atom, positions it as a valuable synthon for the construction of more complex organic molecules. The isobutyl group, while primarily influencing solubility and steric factors, remains a stable substituent during many chemical transformations.

Precursor for Elaborate Pyrazole-Containing Scaffolds

The bromine atom on the pyrazole (B372694) ring is a key functional handle that can be readily transformed through various cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, leading to the synthesis of elaborate pyrazole-containing scaffolds. Methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. These reactions enable the linkage of the pyrazole core to other aromatic or aliphatic moieties, paving the way for the creation of novel and complex molecular frameworks.

While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the reactivity of the bromo-pyrazole motif is well-established. For instance, various bromo-pyrazole derivatives have been successfully utilized as precursors in the synthesis of polysubstituted pyrazoles with diverse functionalities.

Intermediate in the Synthesis of Non-Medicinal Molecules

Beyond its role as a precursor for complex scaffolds, this compound can also serve as a crucial intermediate in multi-step synthetic pathways targeting non-medicinal molecules. The pyrazole ring is a component of many functional organic molecules, including agrochemicals and dyes. The synthesis of such compounds often involves the sequential modification of a core heterocyclic structure.

The versatility of the bromine substituent allows for its conversion into other functional groups, such as cyano, carboxyl, or amino groups, further expanding the synthetic utility of the molecule. This adaptability makes this compound a valuable intermediate for chemists aiming to construct tailored molecules for specific non-biological applications. Patent literature on pyrazole derivatives often highlights the broad scope of these compounds as intermediates in the preparation of a wide range of commercially significant products. googleapis.com

Potential in Materials Science and Polymer Chemistry

The unique electronic properties and structural rigidity of the pyrazole ring make it an attractive component for the design of novel materials. This compound, through the synthetic handles it possesses, can be incorporated into larger molecular systems with potential applications in materials science and polymer chemistry.

Components in Advanced Polymeric Architectures

The bromo-functionality of this compound allows for its polymerization through cross-coupling reactions, leading to the formation of pyrazole-containing polymers. These polymers could exhibit interesting photophysical or electronic properties, making them potential candidates for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The isobutyl group can enhance the solubility of the resulting polymers, which is a critical factor for their processability.

While the specific use of this compound in polymer synthesis is not yet a focus of extensive research, the broader class of pyrazole-containing polymers is an area of growing interest. The ability to functionalize the pyrazole ring allows for the fine-tuning of the electronic and physical properties of the resulting polymeric materials.

Ligands in Coordination Chemistry for Material Applications (e.g., catalysts)

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can influence the electronic and steric environment of the metal. This compound can be functionalized at the bromine position to introduce additional coordinating groups, leading to the formation of multidentate ligands.

These pyrazole-based ligands can be used to create metal complexes with catalytic activity. nih.gov The resulting catalysts could find applications in a range of organic transformations. Furthermore, coordination polymers and metal-organic frameworks (MOFs) incorporating pyrazole-based ligands are being explored for applications in gas storage, separation, and sensing. The isobutyl group in this compound can play a role in modulating the self-assembly and packing of such supramolecular structures.

Development of Analytical Probes and Reagents

The pyrazole scaffold is a common feature in the design of fluorescent chemosensors and analytical probes. The electronic properties of the pyrazole ring can be modulated by the introduction of different substituents, leading to changes in the photophysical properties of the molecule upon interaction with specific analytes.

Data on this compound

PropertyValue
IUPAC Name 5-bromo-1-(2-methylpropyl)pyrazole
Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
CAS Number 1427012-49-4
Canonical SMILES CC(C)CN1C(=CC=N1)Br
InChI InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3

Role in Supramolecular Chemistry and Self-Assembly Processes

This compound is a versatile building block in the field of supramolecular chemistry and crystal engineering. Its unique structural features, including the pyrazole core, the bromo substituent, and the isobutyl group, allow it to participate in a variety of non-covalent interactions, driving the formation of well-defined, higher-order structures. These interactions are fundamental to the rational design of new materials with tailored properties.

The pyrazole ring itself is a key player in directing self-assembly. Pyrazoles are well-known for their ability to form robust hydrogen-bonded networks. nih.govresearchgate.netresearchgate.netmdpi.com The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, leading to various supramolecular motifs such as dimers, trimers, tetramers, and extended chains or "catemers". researchgate.netresearchgate.net The specific motif adopted is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net

Furthermore, substituted pyrazoles, including bromo-pyrazoles, are widely utilized as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.org The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the bromo- and isobutyl- substituents can be used to fine-tune the electronic properties and the steric environment of the metal center, as well as the porosity and dimensionality of the resulting framework.

The table below summarizes the potential intermolecular interactions involving this compound and the resulting supramolecular architectures, based on studies of analogous compounds.

Interacting MoietyType of InteractionPotential Interacting PartnerResulting Supramolecular Motif
Pyrazole Ring (N-H)Hydrogen BondingPyrazole N, Other H-bond acceptors (e.g., solvents)Dimers, Trimers, Tetramers, Catemers nih.govresearchgate.netresearchgate.net
Bromo Substituent (Br)Halogen BondingO, N, Br, π-systems1D chains, 2D sheets, 3D networks rsc.orgresearchgate.net
Pyrazole Ring (N atoms)Coordination BondingMetal IonsCoordination Polymers, Metal-Organic Frameworks (MOFs) mdpi.comacs.org
Isobutyl Groupvan der Waals ForcesOther Alkyl GroupsInfluences crystal packing and steric hindrance

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant interest in the green synthesis of pyrazole (B372694) derivatives. Future research concerning 5-bromo-1-isobutyl-1H-pyrazole will likely prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key areas of exploration include:

Catalyst-Free Reactions: Investigating thermal electrocyclization of vinyldiazo compounds or other catalyst-free methods could provide a more environmentally friendly pathway to the pyrazole core, avoiding the use of metal catalysts.

Green Solvents: The use of water, ionic liquids, or other eco-friendly solvents in the synthesis of pyrazoles is a growing trend. Research could adapt existing syntheses of brominated pyrazoles to aqueous conditions, potentially catalyzed by recyclable, heterogeneous catalysts like nano-ZnO or Amberlyst-70.

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound assistance have already been shown to promote the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields under milder conditions. Applying these energy sources to the synthesis of this compound could offer a more sustainable alternative to conventional heating.

Green Chemistry ApproachPotential Benefit for SynthesisExample Catalyst/Condition
Use of Green SolventsReduced environmental impact, improved safetyWater, Ionic Liquids
Heterogeneous CatalysisEasy catalyst recovery and reuse, waste minimizationNano-ZnO, Amberlyst-70
Alternative Energy SourcesReduced reaction times, lower energy consumptionMicrowave, Ultrasound

Exploration of Novel Reactivity under Non-Conventional Conditions

Non-conventional reaction conditions can unlock novel reactivity pathways that are inaccessible under traditional thermal heating. For this compound, exploring these conditions could lead to new, efficient methods for its derivatization.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. A multi-step flow synthesis could be developed for this compound, potentially telescoping several reaction steps into a single continuous operation, thereby increasing efficiency and throughput.

Ultrasonic Irradiation: Sonochemistry can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This technique has been successfully used for the synthesis of other substituted pyrazoles and could facilitate novel transformations of the bromo-substituent or the pyrazole ring itself.

Photochemistry: The use of light to drive chemical reactions could open up unique derivatization pathways for this compound that are not achievable through thermal methods.

High-Throughput Screening for New Derivatization Pathways

To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry approaches are invaluable. These techniques allow for the rapid synthesis and evaluation of large libraries of derivatives.

Combinatorial Library Synthesis: By employing solution-phase or solid-phase synthesis techniques, large libraries of compounds derived from this compound can be generated. This involves reacting the parent compound with a diverse set of reagents to explore a wide chemical space.

Automated Synthesis Platforms: The use of automated synthesizers can significantly increase the speed and efficiency of library creation. These platforms can perform a wide range of reactions, purifications, and analyses with minimal human intervention, enabling the rapid exploration of derivatization pathways.

HTS TechniqueApplication to this compoundAdvantage
Parallel Solution-Phase SynthesisRapid generation of a diverse library of pyrazole derivatives.Faster optimization and discovery of new compounds.
Automated SynthesizersAutomated reaction, purification, and analysis of derivatives.Increased throughput and reproducibility.

Advanced Integrated Spectroscopic and Computational Approaches

The integration of advanced spectroscopic techniques with computational modeling provides a powerful tool for understanding the structure, reactivity, and properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, vibrational frequencies, and electronic properties. Such calculations can provide insights into the reactivity of the molecule, helping to guide the design of new synthetic transformations. For instance, DFT can be used to study the mechanism of bromination or other electrophilic substitution reactions on the pyrazole ring.

Integrated Spectroscopic and Computational Analysis: By combining experimental data from techniques like NMR, IR, and X-ray crystallography with computational results, a more complete picture of the molecule's structure and behavior can be obtained. This integrated approach can be used to rationalize observed reactivity and predict the properties of novel derivatives.

Unexplored Applications as a Building Block in Emerging Fields (excluding biological/clinical)

The unique electronic and structural properties of the pyrazole ring make this compound an attractive building block for materials science and agrochemical research.

Materials Science: Pyrazole derivatives are being explored for their potential in developing advanced materials with specific optical, thermal, or conductive properties. The bromo-substituent on this compound serves as a convenient handle for introducing this scaffold into larger polymeric or supramolecular structures. Potential applications include the development of organic light-emitting diodes (OLEDs) or metal-organic frameworks (MOFs).

Agrochemicals: The pyrazole scaffold is present in a number of commercially successful herbicides and fungicides. The this compound core could be functionalized to create novel agrochemical candidates. High-throughput screening of a library of its derivatives could identify compounds with potent and selective activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-isobutyl-1H-pyrazole, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, brominated pyrazole precursors (e.g., 5-bromo-1H-pyrazole derivatives) can react with isobutyl halides under Pd-catalyzed conditions . Yield optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), reaction temperature (80–120°C), and solvent polarity (DMF or THF). Purity can be enhanced using column chromatography with silica gel (hexane/ethyl acetate gradients) .
  • Key Data : Typical yields range from 45–70%, with impurities arising from incomplete substitution or byproducts like 3-bromo regioisomers .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 5, isobutyl at N1).
  • HRMS : Validate molecular weight (C₇H₁₀BrN₂; theoretical m/z 215.00).
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally related brominated pyrazoles .
    • Critical Note : Monitor for tautomeric shifts in pyrazole rings, which can affect reactivity .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Thermal stability : Analyze via TGA/DSC (decomposition >200°C).
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic debromination .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the isobutyl group .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. For example, the bromine atom’s electron-withdrawing effect directs electrophilic attacks to position 4, while the isobutyl group sterically hinders position 3 .
  • Case Study : DFT studies on analogous bromopyrazoles show >90% accuracy in predicting Suzuki coupling sites .

Q. What strategies resolve contradictions in pharmacological activity data for brominated pyrazoles?

  • Methodology :

Dose-response analysis : Test across concentrations (nM–μM) to identify non-linear effects.

Off-target screening : Use kinase profiling panels to rule out non-specific binding .

Metabolite identification : LC-MS/MS to detect active metabolites (e.g., dealkylated derivatives) that may contribute to observed effects .

  • Example : In a study on pyrazole-based kinase inhibitors, metabolite interference accounted for 30% of false-positive activity .

Q. How does the steric bulk of the isobutyl group influence supramolecular interactions in crystal structures?

  • Methodology : Compare crystal structures of this compound with its methyl or ethyl analogs. The isobutyl group induces CH-π interactions with adjacent aromatic systems, reducing solubility but enhancing thermal stability .
  • Data : Related compounds show 15–20% higher melting points when bulky alkyl groups are present .

Q. What analytical techniques differentiate between regioisomeric impurities in synthetic batches?

  • Methodology :

  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate 3-bromo vs. 5-bromo isomers (retention time difference: ~2.1 min) .
  • NOESY NMR : Detect spatial proximity between bromine and isobutyl groups to confirm regiochemistry .

Methodological Considerations Table

Parameter Technique Key Insight Reference
Synthetic yieldPd-catalyzed couplingOptimize ligand (XPhos) for >65% yield
RegioselectivityDFT calculationsPosition 4 favored for electrophiles
StabilityTGA/DSCDecomposition at 210°C
Pharmacological screeningKinase profiling panelsMitigate false positives via metabolite ID

Critical Challenges in Current Research

  • Byproduct Formation : 3-Bromo regioisomers (5–10% impurity) complicate pharmacological studies; rigorous HPLC purification is essential .
  • Solubility Limitations : The isobutyl group reduces aqueous solubility (<0.1 mg/mL); consider co-solvents (DMSO/PEG 400) for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.